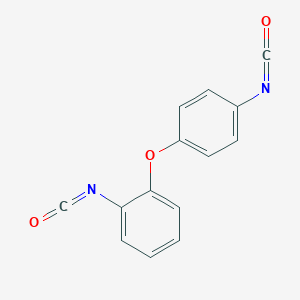

1-Isocyanato-2-(4-isocyanatophenoxy)benzene

Description

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride, commonly known as DOTMA, is a cationic lipid used extensively in gene transfection. It is a synthetic lipid that forms liposomes, which can encapsulate nucleic acids such as DNA and RNA, facilitating their delivery into cells. This compound has been pivotal in the development of non-viral gene delivery systems due to its ability to form stable complexes with nucleic acids and promote efficient cellular uptake .

Properties

CAS No. |

17022-11-6 |

|---|---|

Molecular Formula |

C14H8N2O3 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

1-isocyanato-2-(4-isocyanatophenoxy)benzene |

InChI |

InChI=1S/C14H8N2O3/c17-9-15-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)16-10-18/h1-8H |

InChI Key |

XKGIXRZNVQGALA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |

Synonyms |

2,4'-Diisocyanato[1,1'-oxybisbenzene] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DOTMA involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine with trimethylamine. The reaction typically occurs in an organic solvent such as chloroform or methanol under controlled temperature conditions. The product is then purified using techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of DOTMA follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The purification process may involve additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: DOTMA primarily undergoes reactions that involve its cationic headgroup and hydrophobic tails. These reactions include:

Complexation with Nucleic Acids: DOTMA forms complexes with DNA and RNA through electrostatic interactions between its positively charged headgroup and the negatively charged phosphate backbone of nucleic acids.

Interaction with Cell Membranes: The cationic nature of DOTMA allows it to interact with the negatively charged components of cell membranes, facilitating the fusion of liposomes with the cell membrane and the subsequent release of nucleic acids into the cell.

Common Reagents and Conditions:

Nucleic Acids: Plasmid DNA, small interfering RNA (siRNA), microRNA (miRNA), and messenger RNA (mRNA) are commonly used with DOTMA for gene transfection.

Major Products Formed: The primary product formed from the reaction of DOTMA with nucleic acids is a lipid-nucleic acid complex, which can be used for gene delivery applications .

Scientific Research Applications

DOTMA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Gene Therapy: DOTMA is used as a non-viral vector for delivering therapeutic genes into target cells.

Vaccine Development: DOTMA-based liposomes have been used to deliver mRNA vaccines, including those developed for SARS-CoV-2.

Drug Delivery: DOTMA is used to encapsulate and deliver small molecules, peptides, and proteins to specific cells or tissues.

Biological Research: DOTMA facilitates the study of gene function and regulation by enabling the efficient transfection of cells with plasmid DNA and RNA molecules.

Mechanism of Action

The mechanism of action of DOTMA involves several key steps:

Formation of Liposomes: DOTMA forms unilamellar liposomes in an aqueous environment. These liposomes can encapsulate nucleic acids through electrostatic interactions.

Complexation with Nucleic Acids: The positively charged headgroup of DOTMA interacts with the negatively charged phosphate backbone of nucleic acids, forming stable lipid-nucleic acid complexes.

Cellular Uptake: The cationic nature of DOTMA promotes the interaction of liposomes with the negatively charged cell membrane, facilitating endocytosis and the release of nucleic acids into the cytoplasm.

Gene Expression: Once inside the cell, the nucleic acids can be transcribed and translated, leading to the expression of the desired gene product.

Comparison with Similar Compounds

1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Similar to DOTMA, DOTAP is a cationic lipid used for gene transfection. Both compounds share similar structures and functions but differ in their linkage bonds.

N-[1-(2,3-Dioleyloxy)propyl]-N,N-dimethyl-N-ethylammonium chloride (DODEMA): Another cationic lipid with similar applications in gene delivery.

Uniqueness of DOTMA: DOTMA is unique due to its high transfection efficiency and ability to form stable complexes with nucleic acids. Its structure allows for efficient interaction with cell membranes, making it a preferred choice for gene delivery applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.